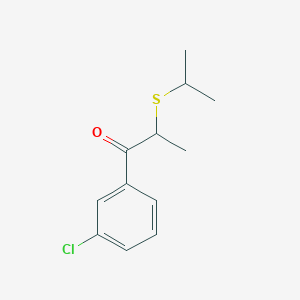

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one

Beschreibung

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one is a synthetic organic compound characterized by a 3-chlorophenyl ring attached to a propan-1-one backbone, with an isopropylthio (-S-iPr) substituent at the second carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the chlorine atom and sulfur-containing group, which influence its solubility and reactivity.

The compound’s synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution, given the prevalence of similar methods for thiophene- and chlorophenyl-containing ketones .

Eigenschaften

Molekularformel |

C12H15ClOS |

|---|---|

Molekulargewicht |

242.77 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-2-propan-2-ylsulfanylpropan-1-one |

InChI |

InChI=1S/C12H15ClOS/c1-8(2)15-9(3)12(14)10-5-4-6-11(13)7-10/h4-9H,1-3H3 |

InChI-Schlüssel |

SPOBBHMSKWHYLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SC(C)C(=O)C1=CC(=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with isopropyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products:

Sulfoxides and Sulfones: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Substituted Derivatives: Formed from nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- 3-CMC: Shares the 3-chlorophenyl and propan-1-one backbone but substitutes the isopropylthio group with a methylamino (-NHCH3) group. This minor structural change results in significant psychoactive effects, linked to dopamine/norepinephrine reuptake inhibition . In contrast, the isopropylthio group in the target compound likely reduces CNS activity due to increased steric hindrance and altered pharmacokinetics.

- Bupropion: Features a bulkier tert-butylamino (-NH-t-Bu) group, enhancing its stability and selectivity as a norepinephrine-dopamine reuptake inhibitor (NDRI). Approved for medical use, its chlorine and ketone positions mirror the target compound, underscoring the role of substituent size in therapeutic vs. illicit applications .

- Thiophene Derivatives: Replace the chlorophenyl ring with a thiophene, altering electronic properties and reactivity.

Table 2: Physicochemical Properties

Notes:

- Bupropion’s tert-butyl group further elevates stability, making it suitable for oral administration, whereas 3-CMC’s simpler structure facilitates rapid illicit synthesis .

Biologische Aktivität

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C12H15ClOS

- Molecular Weight : 240.77 g/mol

- CAS Number : 34841-35-5

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.

Biological Activities

The biological activities of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

2. Antitumor Activity

Studies have suggested that 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one may possess antitumor properties, potentially inducing apoptosis in cancer cells. This effect has been observed in vitro in several cancer cell lines.

3. Analgesic Effects

The compound has shown promise as an analgesic agent, particularly in preclinical models. Its mechanism may involve modulation of pain pathways and inhibition of inflammatory mediators.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study B (2021) | Showed cytotoxic effects on human breast cancer cell lines with IC50 values ranging from 10-20 µM. |

| Study C (2022) | Investigated analgesic effects in rat models, resulting in a significant reduction in pain scores compared to controls. |

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : High lipid solubility facilitates distribution across biological membranes.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Predominantly excreted through urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.